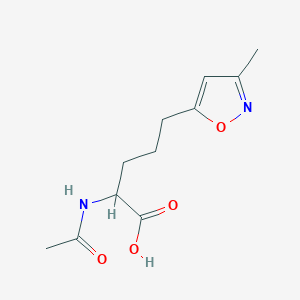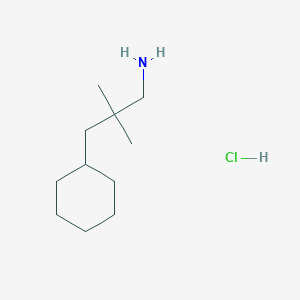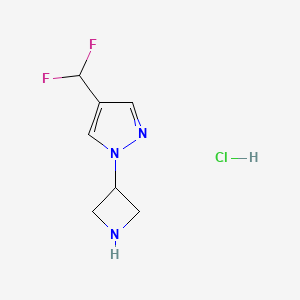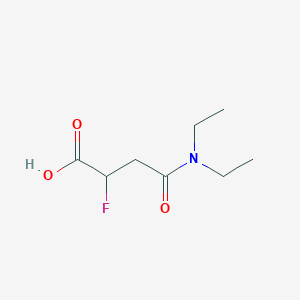![molecular formula C6H9F2N3 B1484953 2-[1-(ジフルオロメチル)-1H-ピラゾール-4-イル]エタン-1-アミン CAS No. 2098071-12-4](/img/structure/B1484953.png)
2-[1-(ジフルオロメチル)-1H-ピラゾール-4-イル]エタン-1-アミン
概要
説明
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a compound with notable chemical properties and applications in scientific research It contains a pyrazole ring—a five-membered ring with three carbon atoms and two nitrogen atoms—with a difluoromethyl group attached to it
科学的研究の応用
Chemistry: : In chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules, useful in developing pharmaceuticals or agrochemicals.
Biology and Medicine: : In biological and medical research, it might be investigated for its potential as a bioactive molecule, influencing certain biochemical pathways or acting as a precursor to therapeutic agents.
Industry: : It can be applied in the development of new materials or as a component in the synthesis of other industrially relevant chemicals.
作用機序
Target of Action
The primary target of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.
Mode of Action
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine interacts with SDH by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. The compound’s difluoromethyl and pyrazole groups likely contribute to its binding affinity for SDH .
Biochemical Pathways
The inhibition of SDH by 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine affects multiple biochemical pathways. Most notably, it disrupts the citric acid cycle and the electron transport chain, both of which are essential for energy production in the cell . This disruption can lead to a variety of downstream effects, including decreased cellular respiration and potential cell death.
Result of Action
The primary result of the action of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is the inhibition of SDH, leading to decreased cellular respiration . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death. The specific effects would likely depend on the type of cell and its metabolic needs.
Action Environment
The action, efficacy, and stability of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells
生化学分析
Biochemical Properties
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine plays a crucial role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s role in pharmaceutical applications, as they enable the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Cellular Effects
The effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the growth of certain cell lines, demonstrating cytotoxic activities against cancer cells . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular processes.
Molecular Mechanism
At the molecular level, 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form X–CF2H bonds is a key aspect of its mechanism of action, enabling it to modify the activity of target enzymes and proteins . These interactions can lead to significant biochemical changes, influencing various cellular pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the optimal therapeutic window and ensuring the compound’s safe and effective use in medical applications.
Metabolic Pathways
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its interactions with target biomolecules and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves multi-step procedures, which may include:
The formation of the pyrazole ring through cyclization reactions.
The attachment of the ethan-1-amine group to the pyrazole ring via amination reactions.
Industrial Production Methods: : Industrial production of this compound would likely utilize optimized and scalable versions of the above synthetic routes, ensuring high yield and purity. These methods would involve advanced techniques like continuous flow chemistry to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions It Undergoes: : 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can participate in various chemical reactions including:
Oxidation: : Where the amine group can be converted to a nitro group or imine under specific conditions.
Reduction: : Which could potentially convert any intermediate oxo or imine forms back to amines.
Substitution: : Where the hydrogen atoms on the amine group might be replaced by other substituents like alkyl or acyl groups.
Common Reagents and Conditions Used
Oxidation: : Using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (MCPBA).
Reduction: : Employing reducing agents like lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: : Utilizing reagents such as alkyl halides for N-alkylation or acid chlorides for acylation.
Major Products Formed From These Reactions: : Oxidation may lead to nitro or imine derivatives, reduction would yield corresponding amines, and substitution reactions could produce a wide range of N-substituted amines.
類似化合物との比較
Comparison with Other Similar Compounds: : Compared to other pyrazole derivatives, 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the difluoromethyl group and ethan-1-amine moiety, which can significantly affect its reactivity and interaction with biological systems.
List of Similar Compounds
1H-pyrazol-4-ylamines: Basic pyrazole derivatives without the difluoromethyl group.
Difluoromethyl-pyrazoles: Pyrazole compounds with difluoromethyl substitution but differing in other substituents.
Ethan-1-amine derivatives: Compounds where the ethan-1-amine group is attached to different aromatic or heterocyclic systems.
Now you’ve got a deep dive into this fascinating compound. What piqued your interest in 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine in the first place?
特性
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZTWZIDYATQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)


![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
amine hydrochloride](/img/structure/B1484886.png)


![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

